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molecular formula C5H3FIN B1312466 2-Fluoro-4-iodopyridine CAS No. 22282-70-8

2-Fluoro-4-iodopyridine

Cat. No. B1312466
M. Wt: 222.99 g/mol
InChI Key: ADPRIAVYIGHFSO-UHFFFAOYSA-N
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Patent
US08653277B2

Procedure details

500 ml of methanol was added to 59.4 g (253 mmol) of crude 2-fluoro-4-iodopyridine obtained in Step (b) so that it was dissolved in methanol, and 21.5 g (398 mmol) of sodium methoxide was added, followed by reflux with heating for 3 hours. 300 ml of water was added to terminate the reaction, and methanol was distilled off under reduced pressure. After extraction with ethyl ether, the organic layer was dried over sodium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure to obtain 56.7 g (crude yield: 91%) of crude 4-iodo-2-methoxypyridine.
Name
sodium methoxide
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
59.4 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][N:3]=1.[CH3:9][O-:10].[Na+].O>CO>[I:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([O:10][CH3:9])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
sodium methoxide
Quantity
21.5 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
59.4 g
Type
reactant
Smiles
FC1=NC=CC(=C1)I
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction, and methanol
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
subjected to filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=NC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 56.7 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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